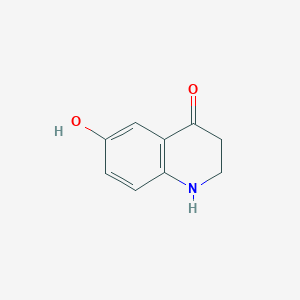

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

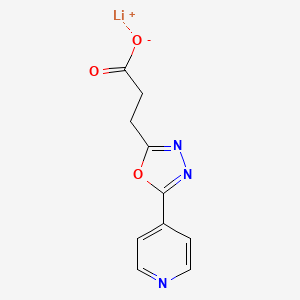

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one is a chemical compound with the linear formula C9H11NO . It is a potential amoebicide .

Synthesis Analysis

The synthesis of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one involves a regioselective 1,4-phosponylation to N-Cbz quinolin-4 (1 H)-one using diethyl phosphite or ethyl phenylphosphinate followed by a highly diastereoselective reduction to give the cis stereoisomers as favored products, which were converted into trans stereoisomers through the Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one can be found in various databases such as ChemSpider .Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one has a molecular weight of 149.19 . It is a solid at room temperature . More detailed physical and chemical properties can be found in the provided references .科学的研究の応用

Neuroprotective Properties in Parkinson’s Disease

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one (HTHQ) has been shown to have neuroprotective properties in experimental Parkinson’s Disease . It enhances the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . This compound has antioxidant properties that affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes in rats with rotenone-induced Parkinson’s Disease .

Enhancing the Antioxidant System

HTHQ has been found to significantly decrease oxidative stress in rats with Parkinson’s Disease . The enhanced redox status in animal tissues was linked with the recovery of antioxidant enzyme activities and NADPH-generating enzyme function, as well as an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Normalizing Chaperone Activity

Administering HTHQ to rats with Parkinson’s Disease normalized the chaperone-like activity and mRNA levels of heat shock protein 70 . This resulted in decreased requirements for chaperone activation .

Suppressing Apoptosis

Rats treated with HTHQ displayed lower apoptosis intensity when compared to animals with pathology . Therefore, owing to its antioxidant properties, HTHQ demonstrated a beneficial impact on the antioxidant system, resulting in the inhibition of apoptosis processes triggered in Parkinson’s Disease .

Alleviating Oxidative Stress and NF-κB-Mediated Inflammation

HTHQ has been found to alleviate oxidative stress and NF-κB-mediated inflammation in rats with experimental Parkinson’s Disease . The decrease in oxidative stress due to HTHQ led to a reduction in the mRNA content of proinflammatory cytokines and myeloperoxidase activity, accompanying the drop in the expression of the factor NF-κB .

Improving Motor Coordination Scores

The alterations promoted by HTHQ in oxidative stress and inflammation levels led to an improvement in motor coordination scores and increased tyrosine hydroxylase levels . This suggests that HTHQ could potentially be used to improve motor function in individuals with Parkinson’s Disease .

Safety And Hazards

特性

IUPAC Name |

6-hydroxy-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-2,5,10-11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIRMKVOPTZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-1,2,3,4-tetrahydroquinolin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2649599.png)

amine](/img/structure/B2649609.png)

![5-(4-acetylpiperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649613.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649617.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B2649618.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2649619.png)

![2',3'-Dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-2'-one hydrochloride](/img/structure/B2649620.png)